N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole-acetamide backbone linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. The 4-fluorophenyl groups may enhance lipophilicity and bioavailability, while the oxadiazole ring contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c21-14-5-3-13(4-6-14)19-24-20(28-25-19)17-2-1-11-26(17)12-18(27)23-16-9-7-15(22)8-10-16/h1-11H,12H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUVFDFEYMLHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C26H24F2N4O3
- Molecular Weight : 460.48 g/mol
The structure includes a pyrrole ring and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound's oxadiazole component is particularly effective against various bacterial strains. For instance, one study reported that certain oxadiazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | < 10 | S. aureus |
| Other Oxadiazole Derivatives | < 5 | E. coli |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that 1,3,4-oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. Notably, compounds with the oxadiazole moiety have been linked to cytotoxic effects in breast cancer (MCF-7) and lung cancer (A549) cell lines .
In vitro studies reported IC50 values indicating that the compound can effectively inhibit cancer cell proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| A549 | 2.41 | Cell cycle arrest at G0-G1 phase |
Anti-inflammatory and Analgesic Effects
The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly. This is particularly relevant in the context of chronic inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : The compound may disrupt DNA replication in cancer cells through interaction with topoisomerases.
- Modulation of Immune Response : It may enhance the activity of immune cells involved in inflammation.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound significantly inhibited the growth of resistant strains of bacteria such as Acinetobacter baumannii with an MIC value below 5 µg/mL .
- Anticancer Research : In a preclinical trial involving MCF-7 cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours .
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has shown promise as a potential therapeutic agent. Its unique structure allows for interaction with various biological targets:
- Enzyme Inhibition : The compound can be designed to inhibit specific enzymes involved in disease pathways. Preliminary studies suggest it may target kinases or other critical enzymes in cancer pathways.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens.
Biological Research
The compound serves as a valuable tool in biological assays:
- Biochemical Assays : It can be utilized to study enzyme kinetics and protein-ligand interactions. The oxadiazole group enhances binding affinity through hydrogen bonding.
- Cellular Studies : In vitro studies have demonstrated its potential to modulate cellular pathways involved in inflammation and cancer progression.
Materials Science
The properties of this compound make it suitable for developing advanced materials:
- Organic Electronics : Its electronic properties may be harnessed for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Science : The compound can serve as a building block for synthesizing polymers with specific optical or electronic characteristics.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of related compounds featuring the oxadiazole moiety. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in recent literature, focusing on structural variations, substituent effects, and inferred pharmacological implications.
Structural Analogs with Halogen-Substituted Phenyl Groups
- N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (): This analog replaces the 4-fluorophenyl group on the acetamide with a 4-chloro-2-fluorophenyl moiety and substitutes the oxadiazole-linked phenyl with a 3-chlorophenyl group. Chlorine atoms increase lipophilicity and may alter binding pocket interactions compared to fluorine.
- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (): Replaces the oxadiazole-pyrrole system with a triazole-sulfanyl group and introduces a trifluoromethyl substituent. The triazole ring may engage in stronger hydrogen bonding compared to oxadiazole .
Heterocyclic Core Modifications
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ():
Substitutes the pyrrole-oxadiazole system with an imidazole-pyridine scaffold. The methylsulfinyl group introduces chirality and polarity, which may influence target selectivity. The dihydrate form suggests improved crystallinity and stability compared to anhydrous analogs .- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): Features a dihydroimidazo-thiazole fused ring system instead of pyrrole-oxadiazole.
Substituent-Driven Pharmacological Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size favor metabolic stability and passive diffusion, whereas chlorine’s larger size and lipophilicity may enhance target binding but increase off-target interactions .
- Oxadiazole vs. Imidazoles, with their nitrogen-rich structure, are more likely to participate in hydrogen bonding with enzymatic active sites .
Data Table: Key Structural and Inferred Properties
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acid Derivatives
A widely adopted method involves reacting 4-fluorobenzohydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, ethyl chloroformate can serve as the acylating agent, facilitating cyclization to form the oxadiazole ring. This reaction typically proceeds in anhydrous dichloromethane with triethylamine as a base, yielding 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 4-Fluorobenzohydrazide | Dichloromethane | 0–25°C | 75% |
| Ethyl chloroformate | Triethylamine | Reflux | 82% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and reduces time. Sahin et al. demonstrated that heating 4-fluorobenzohydrazide with carbon disulfide in ethanol under microwave conditions (60% power, 15 minutes) achieves cyclization to the oxadiazole-thione intermediate with 60–80% yield. This method minimizes side reactions and is scalable for industrial applications.
Formation of the Pyrrole Moiety
The pyrrole ring is synthesized via the Paal-Knorr reaction, which condenses 1,4-dicarbonyl compounds with ammonia or primary amines. For the target compound, 2,5-dimethoxy-tetrahydrofuran undergoes acid-catalyzed cyclization with ammonium acetate to form 1H-pyrrole. Subsequent functionalization introduces a bromine atom at the 2-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding 2-bromo-1H-pyrrole.
Optimized Parameters
- Catalyst: p-Toluenesulfonic acid (PTSA)
- Solvent: Acetic acid
- Temperature: 110°C, 6 hours
- Yield: 68%
Coupling of Oxadiazole and Pyrrole Intermediates
The oxadiazole and pyrrole units are coupled using palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is particularly effective, employing 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-boronic acid and 2-bromo-1H-pyrrole in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Representative Protocol
- Reagents:
- Oxadiazole-boronic acid (1.2 equiv)
- 2-Bromo-1H-pyrrole (1.0 equiv)
- Pd(PPh₃)₄ (5 mol%)
- Sodium carbonate (2.0 equiv)
- Solvent: Dimethylformamide (DMF)/water (4:1)
- Conditions: 80°C, 12 hours under nitrogen
- Yield: 74%
Introduction of the Acetamide Side Chain
The final step involves amidating the pyrrole-nitrogen with N-(4-fluorophenyl)acetamide. This is achieved via a nucleophilic acyl substitution reaction using 2-chloro-N-(4-fluorophenyl)acetamide and potassium carbonate in acetonitrile.
Reaction Mechanism
- Base: K₂CO₃ deprotonates the pyrrole nitrogen, enhancing nucleophilicity.
- Electrophile: 2-Chloro-N-(4-fluorophenyl)acetamide reacts with the pyrrole anion.
- Solvent: Acetonitrile facilitates polar aprotic conditions.
- Yield: 81%.
Side Reaction Mitigation
- Temperature Control: Maintaining 50°C prevents over-alkylation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting material.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to flow chemistry improves scalability. For example, the oxadiazole cyclization step achieves 90% conversion in 10 minutes using a tubular reactor with immobilized lipase catalysts.
Solvent Recycling
Green chemistry principles advocate for solvent recovery. Distillation reclaims >95% of acetonitrile and DMF, reducing waste and costs.
Catalytic Optimization
Nanopalladium catalysts (e.g., Pd/C) enhance coupling reaction turnover numbers (TONs) to 1,200, compared to 450 with traditional Pd(PPh₃)₄.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Microwave-assisted | Rapid, energy-efficient | High equipment cost | 60–80% |
| Suzuki-Miyaura coupling | High regioselectivity | Palladium residue contamination | 70–75% |
| Batch amidations | Simple setup | Longer reaction times | 75–81% |
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be optimized?
The synthesis typically involves sequential coupling of fluorophenyl oxadiazole and pyrrole-acetamide moieties. Critical steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring under reflux conditions (e.g., using hydroxylamine and carboxylic acid derivatives).
- Pyrrole Functionalization : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Acetamide Linkage : Amidation using activated esters or carbodiimide coupling agents.
Purity Optimization : Employ gradient elution in preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC and confirm purity (>95%) by HPLC .
Q. Which spectroscopic methods confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., fluorophenyl signals at ~7.0–7.5 ppm, pyrrole protons at ~6.2–6.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak matching theoretical mass).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680–1720 cm) .
Q. What are the primary biological activities reported for this compound?
Preliminary studies on analogs suggest:
- Antimicrobial Activity : Inhibition of bacterial/fungal growth via membrane disruption (MIC values: 2–16 µg/mL).
- Anticancer Potential : Apoptosis induction in cancer cell lines (IC: 5–20 µM) through kinase or protease inhibition.
Comparative structural analogs (e.g., thienopyrimidine derivatives) show enhanced activity due to multi-ring systems .
Q. What are common impurities encountered during synthesis, and how are they identified?
- Unreacted Intermediates : Residual oxadiazole or pyrrole precursors detected via HPLC retention time shifts.
- Side Products : Dimerization byproducts (e.g., bis-acetamide) identified by MS fragmentation patterns.
- Solvent Traces : GC-MS or H NMR (e.g., residual DMSO at ~2.5 ppm). Mitigate via repeated recrystallization .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides:
- Bond Lengths/Angles : Confirm oxadiazole-pyrrole connectivity (e.g., C–N bond lengths ~1.32–1.38 Å).
- Torsional Angles : Assess planarity of the heterocyclic system (e.g., dihedral angles <10° for conjugated rings).
- Packing Interactions : Identify π-π stacking (3.5–4.0 Å distances) or hydrogen bonds (e.g., N–H···O=C) influencing stability.
Example: Monoclinic crystal system (space group Cc) with unit cell parameters a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å .
Q. How to design experiments to elucidate the mechanism of action in cellular assays?
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes.
- Pathway Analysis : RNA-seq or phosphoproteomics to track signaling changes (e.g., MAPK/STAT3 inhibition).
- Mutant Studies : CRISPR/Cas9 knockouts of suspected targets (e.g., kinases) to validate dependency .
Q. How to analyze conflicting bioactivity data between this compound and structural analogs?
- Structural Comparison : Use computational docking (e.g., AutoDock Vina) to compare binding poses in target proteins.
- SAR Table :
| Compound | Structural Variation | Bioactivity (IC) | Reference |
|---|---|---|---|
| Target Compound | Fluorophenyl oxadiazole | 10 µM | |
| Thienopyrimidine Analog | Thieno[2,3-d]pyrimidine core | 5 µM |
- Solubility/Stability : Assess logP (e.g., >3 indicates poor aqueous solubility) and pH-dependent degradation via UV-Vis .
Q. What strategies address low yield in multi-step synthesis?
- Stepwise Optimization : Vary catalysts (e.g., Pd(PPh) vs. PdCl), solvents (DMF vs. THF), or temperatures.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) with controlled microwave irradiation.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
Q. How to validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor protein denaturation shifts via Western blot.
- BRET (Bioluminescence Resonance Energy Transfer) : Detect ligand-receptor interactions in live cells.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) in purified protein systems .
Q. How to assess stability under different pH conditions for formulation?
- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24h) and quantify degradation via HPLC.
- Kinetic Stability : Plot % remaining vs. time to calculate t.
- Degradant Identification : LC-MS/MS to identify hydrolysis products (e.g., cleaved acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
